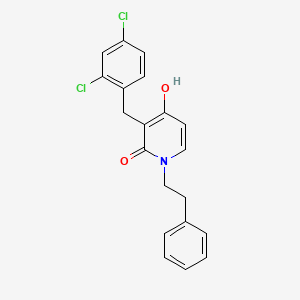
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone typically involves multi-component reactions. For instance, Jing Sun et al. (2011) developed an efficient protocol for synthesizing structurally diverse 3,4-dihydropyridin-2(1H)-ones via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). This method highlights the complexity and versatility in the synthesis of pyridinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is critical for their chemical behavior and potential applications. Advances in synthesis methods have enabled the creation of novel pyridinone-based molecules with diverse structural features. For example, synthesis approaches have led to the creation of multi-substituted pyridinones, offering a variety of functional groups that can significantly affect the molecule's reactivity and interactions (Zhang et al., 2018).
Chemical Reactions and Properties
Pyridinone derivatives undergo a range of chemical reactions, leveraging their functional groups for further chemical modifications. The reactivity of these compounds often involves nucleophilic and electrophilic sites, enabling a wide range of chemical transformations. The synthesis and reactivity of similar compounds have been extensively studied, demonstrating their role as intermediates in the production of complex organic molecules and their potential utility in various chemical reactions (Workman et al., 2016).
Physical Properties Analysis
The physical properties of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related pyridinone derivatives have provided insights into how structural variations impact their physical characteristics, offering guidance for the design of compounds with desirable physical properties for various applications (Huang et al., 2017).
Applications De Recherche Scientifique
Alzheimer's Disease Therapy
3-Hydroxy-4-(1H)-pyridinones, similar in structure to the specified compound, are considered promising in Alzheimer's disease therapy. These molecules are known for their ability to sequester, redistribute, and/or remove metal ions, which is crucial in neurodegenerative diseases like Alzheimer's. This class of compounds demonstrates antioxidant activity, low toxicity, antibacterial properties, and potential for interfering with metal ion-induced amyloid peptide aggregation, making them suitable for targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).
Antimicrobial Agents
Research on pyridinone coordinating groups, similar to the compound , has explored their use as potent Fe(3+) chelators. These chelators are capable of competing with bacterial siderophores, suggesting potential as biostatic agents against a range of pathogenic bacteria. This property indicates their application alongside antibiotics in fighting infections (Workman et al., 2016).
Chemical Synthesis and Fluorescence Probes
Pyridinone derivatives, structurally similar to the compound, have been synthesized for various uses. These include the development of bicyclic pyridinones and tricyclic morpholinopyrones, which are employed as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).
Tautomerism Study in Schiff Bases
The tautomeric equilibrium of compounds like N-(2-pyridil)-salicylidene, which are structurally related to the compound , has been studied. This research helps in understanding the chemical behavior of such compounds in different solvents and conditions, which is significant in the field of organic chemistry and material science (Nazır et al., 2000).
Conformational Studies and Crystal Structure
Studies on compounds containing 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties, which are similar to the compound , have been conducted to understand their conformational behavior and crystal structure. This research is crucial for designing ligands that interact effectively with specific ions or molecules (Formica et al., 2003).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to act as mild antiseptics with a broad spectrum for bacteria and viruses associated with mouth and throat infections .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to disrupt their normal function, leading to their inactivation .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to infection and inflammation .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been found to have antiseptic effects, reducing the presence of bacteria and viruses in the mouth and throat .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. For example, dichlorobenzyl chloride, a related compound, requires handling under an inert atmosphere and storage at 2-8°C .
Orientations Futures
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2-phenylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-16-7-6-15(18(22)13-16)12-17-19(24)9-11-23(20(17)25)10-8-14-4-2-1-3-5-14/h1-7,9,11,13,24H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGROQGMQQLFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


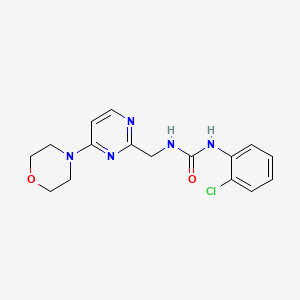
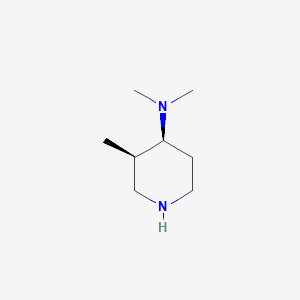

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
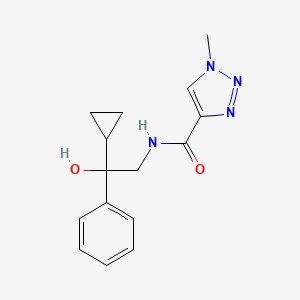
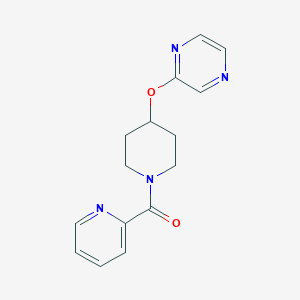
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![N-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)